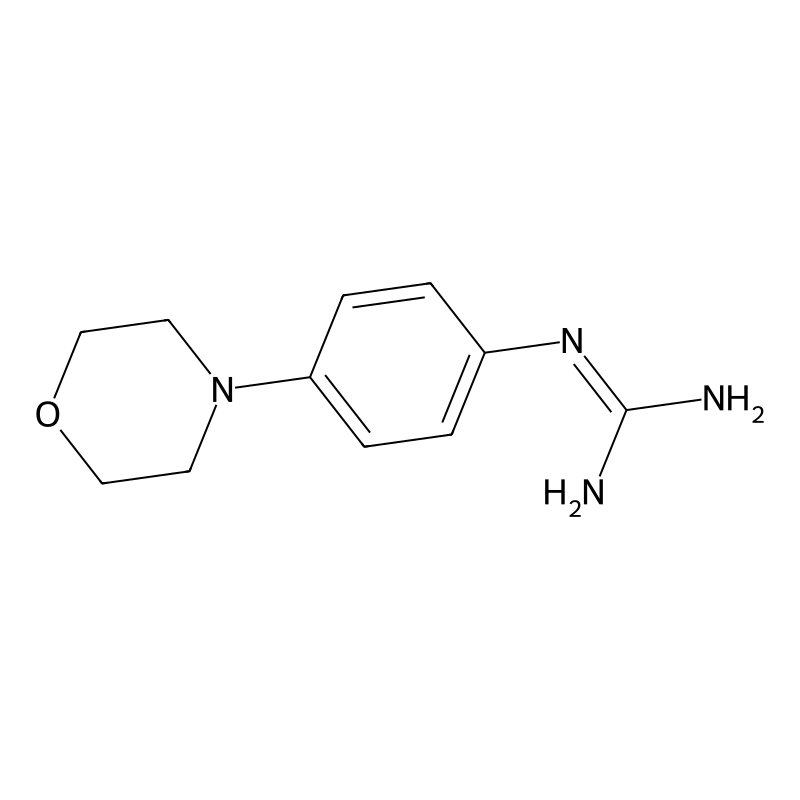1-(4-Morpholinophenyl)guanidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(4-Morpholinophenyl)guanidine is a chemical compound with the molecular formula C₁₁H₁₆N₄O. This compound is a guanidine derivative characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a guanidine moiety. Its structure contributes to its unique chemical and biological properties, making it an important compound in various fields of research .
Kinase Inhibition
One potential area of research for 1-(4-Morpholinophenyl)guanidine is its role in kinase inhibition. Kinases are enzymes involved in various cellular processes, and their dysregulation can be linked to several diseases, including cancer. Studies suggest that 1-(4-Morpholinophenyl)guanidine may exhibit inhibitory activity against specific kinases, such as Bruton's tyrosine kinase (BTK) []. BTK plays a crucial role in B-cell signaling, and its inhibition holds promise for the treatment of B-cell malignancies []. However, further investigation is necessary to confirm the efficacy and selectivity of 1-(4-Morpholinophenyl)guanidine for BTK inhibition and its potential therapeutic applications.
Antimicrobial Activity
Another potential application of 1-(4-Morpholinophenyl)guanidine lies in its possible antimicrobial activity. Some studies have reported that this compound exhibits antibacterial and antifungal properties [, ]. However, these studies were mainly conducted in vitro (in laboratory settings), and further research is needed to evaluate the in vivo (in living organisms) efficacy and safety of 1-(4-Morpholinophenyl)guanidine as a potential antimicrobial agent.
Other Potential Applications
Limited research suggests that 1-(4-Morpholinophenyl)guanidine may also have potential applications in other areas, such as:
- Enzyme inhibition: Studies suggest that this compound may inhibit other enzymes besides kinases, although further research is needed to explore this possibility [].
- Medicinal chemistry: The structure of 1-(4-Morpholinophenyl)guanidine may serve as a scaffold for the development of new drugs with various therapeutic applications [].
Research indicates that 1-(4-Morpholinophenyl)guanidine exhibits potential biological activities, particularly in medicinal chemistry. It has been investigated for its interactions with various biological targets, including its role as an intermediate in the synthesis of therapeutic agents like Momelotinib, a Janus kinase inhibitor. This compound's unique structure allows it to interact effectively with biological systems, making it a candidate for further pharmacological studies .
The synthesis of 1-(4-Morpholinophenyl)guanidine typically involves a nucleophilic addition reaction between 4-morpholinoaniline and cyanamide. This reaction is generally conducted under mild conditions and does not require noble metal catalysts.
General Synthetic Route- Starting Materials:
- 4-morpholinoaniline
- Cyanamide
- Reaction Conditions:
- The reaction is performed in ethanol at room temperature or under reflux conditions.
- Concentrated hydrochloric acid may be used to facilitate the reaction.
- Yield: The process can achieve yields around 82% under optimized conditions .
- 4-morpholinoaniline
- Cyanamide
- The reaction is performed in ethanol at room temperature or under reflux conditions.
- Concentrated hydrochloric acid may be used to facilitate the reaction.
Studies on 1-(4-Morpholinophenyl)guanidine have focused on its interactions with biological targets, particularly in the context of drug development. Its role as an intermediate in synthesizing Momelotinib highlights its significance in pharmacological research. The compound's ability to modulate biological pathways makes it a subject of interest for further investigation into its therapeutic potential .
Several compounds share structural similarities with 1-(4-Morpholinophenyl)guanidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Morpholinophenylguanidine | Guanidine derivative with morpholine | Used as an intermediate for various drugs |
| N-4-Morpholin-4-ylphenylguanidine | Similar guanidine structure | May exhibit different reactivity profiles |
| N-[4-(Morpholin-4-yl)phenyl]guanidine | Contains morpholine and phenyl groups | Potentially different pharmacological effects |
Uniqueness of 1-(4-Morpholinophenyl)guanidine
What sets 1-(4-Morpholinophenyl)guanidine apart from these similar compounds is its specific combination of a morpholine ring and a guanidine moiety. This unique structural configuration imparts distinct chemical reactivity and interaction profiles with biological targets, enhancing its value for specific research applications .








